molecular formula C21H23NO3S B2930109 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 2034507-74-7

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2930109
CAS No.: 2034507-74-7
M. Wt: 369.48
InChI Key: LZCMLXGHRCVIFX-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide is a heterocyclic amide derivative characterized by a naphthalen-2-yloxy acetamide backbone substituted with a hydroxyalkyl-thiophene chain. The thiophene moiety may enhance lipophilicity and π-π stacking interactions, while the hydroxyl group could improve aqueous solubility and hydrogen-bonding capacity. Such features are common in cytotoxic or kinase-targeting agents, as seen in related compounds .

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c23-12-10-17(20-6-3-13-26-20)9-11-22-21(24)15-25-19-8-7-16-4-1-2-5-18(16)14-19/h1-8,13-14,17,23H,9-12,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCMLXGHRCVIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antioxidant and antimicrobial properties, through detailed research findings and data tables.

Molecular Characteristics

  • Molecular Formula : C₁₄H₁₇N₁O₂S₂
  • Molecular Weight : 295.4 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : C1=CSC(=C1)C(=O)NCCC(CCO)C2=CSC=C2

The structure of the compound features a thiophene ring and a naphthalene moiety, which are known to contribute to its biological activities.

Antioxidant Activity

The antioxidant activity of this compound was evaluated using the ABTS assay. The results indicated that the compound exhibits moderate antioxidant properties, which may be beneficial in mitigating oxidative stress in biological systems .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various microbial strains using the microdilution method. Significant activity was observed against both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei. This suggests that the compound may have potential applications in treating infections caused by these pathogens .

Summary of Biological Activities

Activity TypeObservations
AntioxidantModerate activity in ABTS assay
AntimicrobialSignificant activity against Gram-positive/negative bacteria and yeasts

Study 1: Synthesis and Characterization

In a study published in 2022, researchers synthesized this compound through a two-step reaction involving N-acylation. The structural characterization was performed using IR, 1H NMR, 13C NMR, and X-ray diffraction techniques. The study confirmed the presence of hydrogen bonding interactions that stabilize the crystal structure .

Study 2: Computational Analysis

Density Functional Theory (DFT) calculations were employed to investigate the electronic properties of the compound. The Fukui function analysis provided insights into potential electrophilic sites within the molecule, which could be relevant for its interaction with biological targets such as DNA bases .

Study 3: Comparative Analysis with Related Compounds

A comparative study highlighted that compounds with similar structural motifs exhibited varying degrees of biological activity. For instance, derivatives containing thiophene rings often demonstrated enhanced antimicrobial properties compared to their non-thiophene counterparts .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Biological Activity (IC50/EC50) Physicochemical Notes Reference
Target Compound 5-hydroxy-3-(thiophen-2-yl)pentyl Not reported Likely moderate logP due to thiophene and hydroxyl balance -
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl group Cytotoxic (3.16 µM in HeLa cells, comparable to cisplatin) High solubility from morpholine; moderate lipophilicity
N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide Benzoxazolyl, hydroxyphenyl IC50 = 11.84 ± 1.63 µM (specific assay not detailed) Enhanced rigidity from benzoxazole; polar hydroxyl improves solubility
2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide Pyridin-3-yl m/z = 279.2 (LCMS) Pyridine increases electron-withdrawing effects; potential for improved bioavailability
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene-cyanide hybrid Antiproliferative (tyrosine kinase inhibition inferred) High lipophilicity from dual thiophenes; cyanide may stabilize interactions

Physicochemical Properties

  • Lipophilicity: Thiophene and naphthalene groups increase logP, while hydroxyl or morpholine groups counterbalance this effect. The target compound’s hydroxyl may confer better solubility than the morpholinoethyl analog .
  • Metabolic Stability: Thiophene rings are prone to oxidative metabolism, but the hydroxyl group in the target compound could slow degradation compared to non-polar analogs .

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